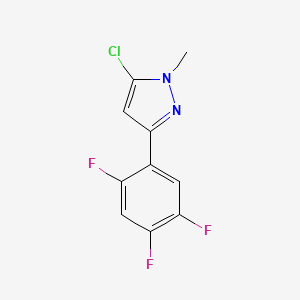
6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid is a member of the fluoroquinolone family, known for its significant antibacterial properties. This compound is characterized by the presence of a chlorine atom at the 6th position, a cyclopropyl group at the 2nd position, and a fluorine atom at the 7th position on the quinoline ring. These structural features contribute to its unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with cyclopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for halogen substitution.
Major Products:
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluoroquinolone derivatives.
Biology: Studied for its antibacterial properties, particularly against resistant bacterial strains.
Medicine: Investigated for its potential use in developing new antibacterial drugs.
Industry: Utilized in the production of antibacterial agents for various applications.
作用機序
The antibacterial activity of 6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth, leading to cell death .
類似化合物との比較
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinoline ring.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A fluoroquinolone with a different substitution pattern, leading to varied antibacterial activity.
Uniqueness: 6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and activity against certain bacterial strains compared to other fluoroquinolones .
特性
分子式 |
C13H9ClFNO2 |
|---|---|
分子量 |
265.67 g/mol |
IUPAC名 |
6-chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9ClFNO2/c14-9-3-7-8(13(17)18)4-11(6-1-2-6)16-12(7)5-10(9)15/h3-6H,1-2H2,(H,17,18) |
InChIキー |
PTUOTDBLMOSMSW-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


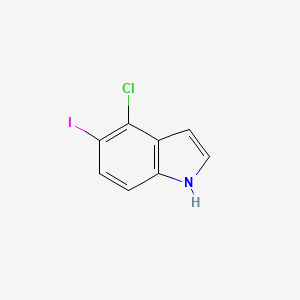
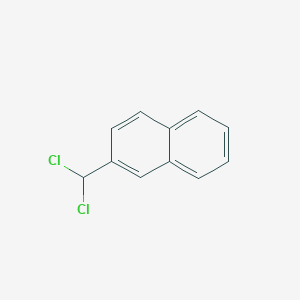
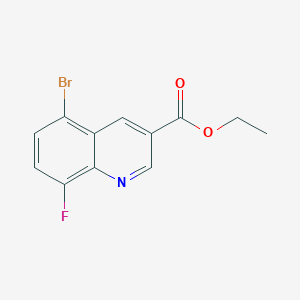
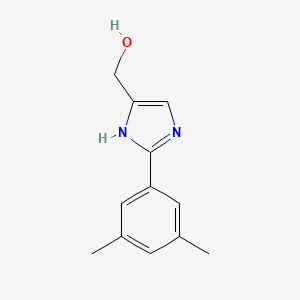
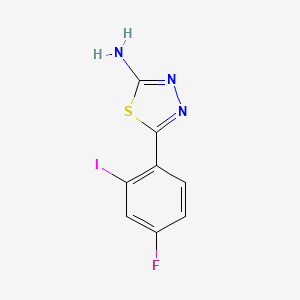
![1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone](/img/structure/B13693355.png)
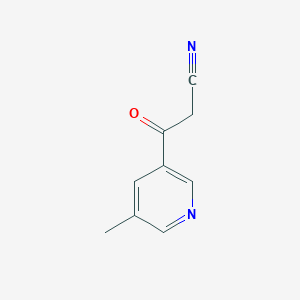
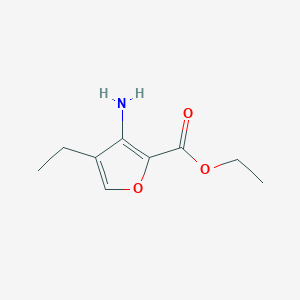

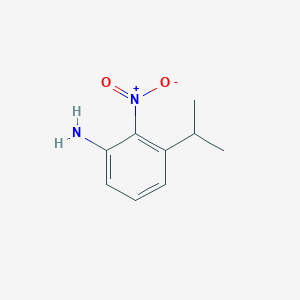
![5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13693396.png)

![3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13693411.png)
